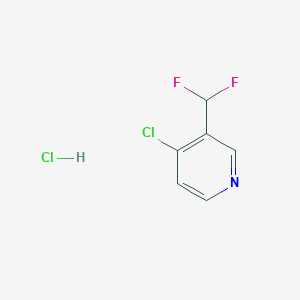

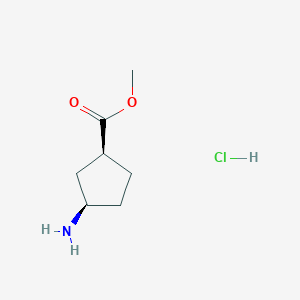

![molecular formula C7H12ClF2N B1400752 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride CAS No. 1282532-00-6](/img/structure/B1400752.png)

4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride

概要

説明

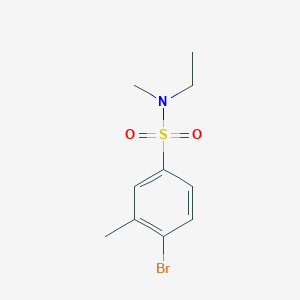

“4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride” is a chemical compound with the molecular formula C7H12ClF2N . It has a molecular weight of 183.63 .

Molecular Structure Analysis

The InChI code for “4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride” is1S/C7H11F2N.ClH/c8-7(9)5-10-4-3-6(7)1-2-6;/h10H,1-5H2;1H . This code provides a unique representation of the molecular structure. Physical And Chemical Properties Analysis

“4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride” is a solid at room temperature . It should be stored in a refrigerator .科学的研究の応用

Discovery and Pharmacological Applications

Discovery of Spirofused Piperazine and Diazepane Amides as Selective Histamine-3 Antagonists Researchers identified a series of potent and selective histamine-3 receptor (H3R) antagonists based on an azaspiro[2.5]octane carboxamide scaffold. These compounds demonstrated significant efficacy in a mouse model of cognition, indicating their potential in treating cognitive disorders (Brown et al., 2014).

Anticonvulsant Properties of Azaspirosuccinimides A study synthesized and tested a series of azaspirosuccinimides for anticonvulsant activity, revealing that several compounds were effective in animal models of epilepsy. The structure-activity relationship analysis indicated that the anticonvulsant activity is closely linked to the structure of the imide fragment, suggesting these compounds' potential in epilepsy treatment (Kamiński et al., 2014).

Receptor Activity and Radioligands

Synthesis and Receptor Activity of Azaspiro Derivatives Two series of azaspiro derivatives were synthesized, exhibiting varying affinities for serotonin 5-HT1A and 5-HT2A receptors. The study found that the spacer between the amide fragment and the arylpiperazine moiety and the size of the cycloalkyl ring significantly influenced the compounds' functional properties, which could be beneficial in designing new therapeutic agents (Obniska et al., 2006).

New 1-Oxa-8-Azaspiro[4.5]decane Derivatives as Radioligands for Sigma-1 Receptors A series of azaspiro derivatives were evaluated as selective σ1 receptor ligands, demonstrating high affinity and moderate selectivity. These findings suggest their potential as brain imaging agents for σ1 receptors, contributing to the understanding and treatment of various neurological disorders (Tian et al., 2020).

Therapeutic Applications in Disease Models

Azaspirane SKF 105685 in Autoimmune Disease Models SK&F 105685, an azaspirane, showed therapeutic activity in rat models of autoimmune disease. It induced non-specific suppressor cells, suggesting its potential in developing therapies for autoimmune disorders (Badger et al., 1990).

Muscarinic Receptor Agonists in Cocaine Abuse Treatment A study explored the use of PTAC, a selective muscarinic receptor ligand, and found it effectively reduced rates of cocaine self-administration in mice. This indicates the potential use of such compounds in medical treatment for cocaine abuse (Rasmussen et al., 2000).

Therapeutic Effects of SK&F 105685 in Rat Adjuvant Arthritis Prophylactic and therapeutic administration of SK&F 105685 demonstrated significant inhibition of disease progression in adjuvant arthritic rats, indicating its potential as an anti-arthritic agent with properties that may modify disease outcome (Badger et al., 1993).

Safety and Hazards

特性

IUPAC Name |

8,8-difluoro-6-azaspiro[2.5]octane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F2N.ClH/c8-7(9)5-10-4-3-6(7)1-2-6;/h10H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBUIJUSZIDUWFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CCNCC2(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00736413 | |

| Record name | 4,4-Difluoro-6-azaspiro[2.5]octane--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00736413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1282532-00-6 | |

| Record name | 4,4-Difluoro-6-azaspiro[2.5]octane--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00736413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-(2-methyl-1-(4-(methylsulfonyl)benzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B1400671.png)

![1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidine] dihydrochloride](/img/structure/B1400672.png)

![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine](/img/structure/B1400684.png)

![Butyl[(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B1400686.png)

![3-[(Cyclohexylformamido)methyl]benzoic acid](/img/structure/B1400688.png)